2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide
CAS No.: 67412-31-1
Cat. No.: VC1719884
Molecular Formula: C13H15ClN4O
Molecular Weight: 278.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67412-31-1 |
|---|---|
| Molecular Formula | C13H15ClN4O |
| Molecular Weight | 278.74 g/mol |
| IUPAC Name | 5-[(4-chlorophenyl)methyl]-6-ethyl-3-hydroxy-2-iminopyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H15ClN4O/c1-2-11-10(12(15)18(19)13(16)17-11)7-8-3-5-9(14)6-4-8/h3-6,16,19H,2,7,15H2,1H3 |
| Standard InChI Key | ZWCGQUMUTNISIG-UHFFFAOYSA-N |
| SMILES | CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
| Canonical SMILES | CCC1=NC(=N)N(C(=C1CC2=CC=C(C=C2)Cl)N)O |
Introduction
2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide, also known as pyrimethamine 3-N-oxide, is a compound with significant interest in medicinal chemistry. This compound is a derivative of pyrimethamine, a well-known antimalarial drug. The addition of an N-oxide group to pyrimethamine results in a compound with distinct chemical and biological properties.
Synthesis and Preparation
The synthesis of 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide typically involves the oxidation of pyrimethamine. This process can be achieved using various oxidizing agents under controlled conditions to ensure the selective formation of the N-oxide derivative.
Biological Activity
While specific biological activity data for 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide may be limited, compounds with similar structures often exhibit potential as antiparasitic or antimicrobial agents. The N-oxide group can influence the compound's reactivity and interaction with biological targets.
Comparison with Related Compounds
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number |
|---|---|---|---|
| 2,4-Pyrimidinediamine, 5-((4-chlorophenyl)methyl)-6-ethyl-, 3-oxide | C13H15ClN4O | 278.74 | 67412-31-1 |
| Pyrimethamine | C12H13ClN4 | 248.71 | 58-14-0 |
| 5-(4-Chlorophenyl)-6-methylpyrimidine-2,4-diamine | C11H11ClN4 | 234.68 | 3275-44-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume